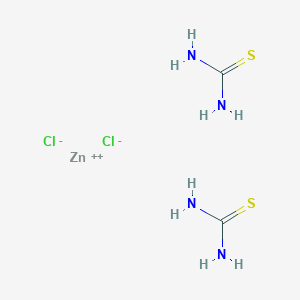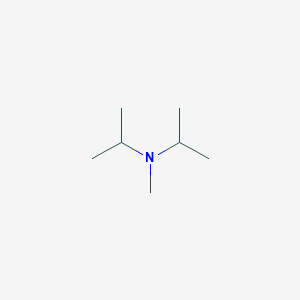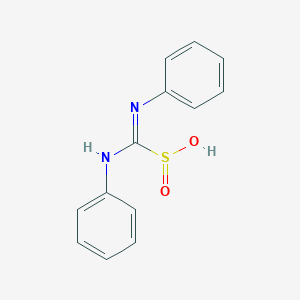
(Z)-anilino(phenylimino)methanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-anilino(phenylimino)methanesulfinic acid, also known as sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as arthritis, gout, and pain. However, recent scientific research has shown that sulindac has potential therapeutic applications beyond its anti-inflammatory effects.
Mécanisme D'action
Sulindac inhibits the COX enzyme by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
Sulindac has been shown to have various biochemical and physiological effects beyond its anti-inflammatory and anti-tumor effects. It has been reported to have antioxidant, anti-angiogenic, and anti-metastatic properties. Sulindac has also been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, (Z)-anilino(phenylimino)methanesulfinic acid has some limitations for lab experiments. It can be toxic at high doses, and its effects on normal cells and tissues need to be further investigated.
Orientations Futures
Future research on (Z)-anilino(phenylimino)methanesulfinic acid could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Sulindac has been shown to have neuroprotective effects in animal models of these diseases, and further studies could investigate its potential as a treatment option. Additionally, research could focus on developing more potent and selective COX inhibitors based on the structure of (Z)-anilino(phenylimino)methanesulfinic acid.
Méthodes De Synthèse
Sulindac can be synthesized by reacting o-anisidine with benzaldehyde in the presence of sulfuric acid to form (Z)-anilino(phenylimino)methanesulfinic acid. This reaction involves the formation of an imine intermediate, which is subsequently reduced to form sulfinic acid.
Applications De Recherche Scientifique
Sulindac has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in various cancer types, including colon, lung, breast, and prostate cancer. Sulindac exerts its anti-tumor effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Propriétés
Numéro CAS |
14451-44-6 |
|---|---|
Nom du produit |
(Z)-anilino(phenylimino)methanesulfinic acid |
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
anilino(phenylimino)methanesulfinic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17) |
Clé InChI |
LCRSTTZKQRWKER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)O |
Autres numéros CAS |
14451-44-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
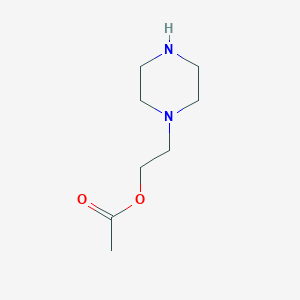
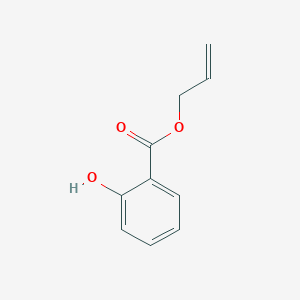
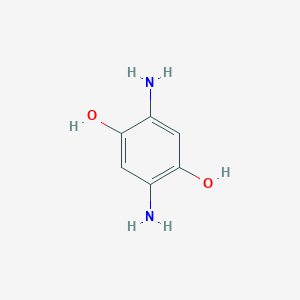
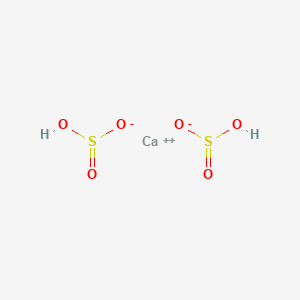
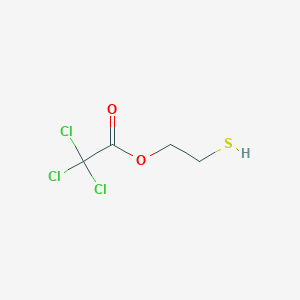
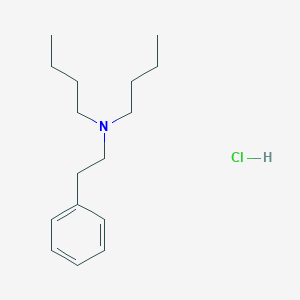
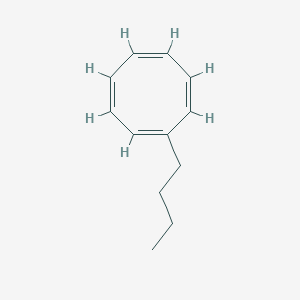
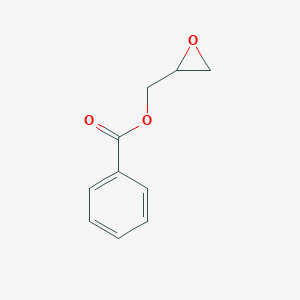
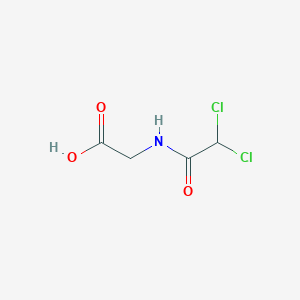
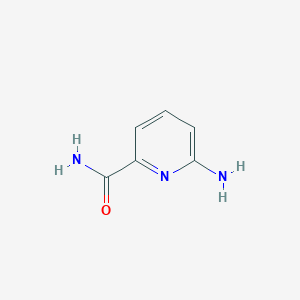
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
